

Spectroscopic Profile of trans,trans-Dibenzylideneacetone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans,trans-Dibenzylideneacetone*

Cat. No.: *B129372*

[Get Quote](#)

Introduction

trans,trans-Dibenzylideneacetone (DBA), systematically named (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a key organic compound utilized extensively as a ligand in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its conjugated system, consisting of a central ketone flanked by two α,β -unsaturated double bonds and terminal phenyl groups, gives rise to a distinct spectroscopic signature. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of trans,trans-DBA, intended for researchers and professionals in chemical and pharmaceutical sciences.

Data Presentation

The spectroscopic data for **trans,trans-dibenzylideneacetone** is summarized in the following tables, providing a quantitative reference for its structural characterization.

Table 1: ^1H NMR Spectroscopic Data

The proton NMR spectrum of trans,trans-DBA is characterized by signals in the olefinic and aromatic regions. The coupling constants for the vinyl protons are indicative of the trans geometry of the double bonds.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.75	d	2H	Protons on C1 and C5
~7.57-7.68	m	4H	ortho-Aromatic Protons
~7.35-7.48	m	6H	meta/para-Aromatic Protons
~7.09	d	2H	Protons on C2 and C4

Solvent: CDCl₃. Spectrometer frequency: 300 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data

The carbon NMR spectrum confirms the symmetrical nature of the trans,trans isomer.

Chemical Shift (δ) ppm	Assignment
~188	C3 (C=O)
~143	C1, C5
~134.82	C1', C1" (ipso-Aromatic)
~130.53	C2, C4
~129.00	C3', C5', C3'', C5" (meta-Aromatic)
~128.42	C2', C6', C2'', C6" (ortho-Aromatic)
~125.44	C4', C4" (para-Aromatic)

Solvent: CDCl₃. Spectrometer frequency: 75.5 MHz.[2]

Table 3: IR Spectroscopic Data

The infrared spectrum is dominated by a strong absorption band for the conjugated ketone and bands associated with the carbon-carbon double bonds. The conformation of DBA can

influence the carbonyl absorption, with multiple bands sometimes observed due to the presence of s-cis and s-trans conformers.^[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1650-1676	Strong	C=O Stretch (conjugated ketone)
~1600-1500	Medium-Strong	C=C Stretch (aromatic and olefinic)
~980	Strong	C-H bend (trans-alkene)

Table 4: UV-Vis Spectroscopic Data

The UV-Vis spectrum of trans,trans-DBA is characterized by an intense absorption band in the UVA region, arising from the extended π -conjugation of the molecule.

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition	Solvent
~330-350	~34,300 L mol ⁻¹ cm ⁻¹	$\pi \rightarrow \pi^*$	Ethanol/Various

Note: The exact λ_{max} can be influenced by the solvent.^{[4][5]} The cis,trans and cis,cis isomers exhibit absorption maxima at shorter wavelengths (~295 nm and ~287 nm, respectively).^{[5][6]}

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques following the synthesis and purification of **trans,trans-dibenzylideneacetone**.

Synthesis: Aldol Condensation

trans,trans-Dibenzylideneacetone is commonly synthesized via a Claisen-Schmidt (crossed aldol) condensation reaction between acetone and two equivalents of benzaldehyde in the presence of a base, typically sodium hydroxide in an ethanol/water solvent mixture.^{[7][8]}

- **Reaction Setup:** A solution of sodium hydroxide in water and ethanol is prepared and cooled.
[7]
- **Addition of Reactants:** A mixture of benzaldehyde and acetone is added to the basic solution under vigorous stirring, maintaining a temperature of 20–25 °C.[7]
- **Reaction and Precipitation:** The reaction is stirred for approximately 30 minutes. The product, trans,trans-DBA, is sparingly soluble in the reaction medium and precipitates as a yellow solid.[5][8]
- **Purification:** The crude product is isolated by filtration and purified by recrystallization, typically from ethanol, to yield yellow crystals.[7][9]

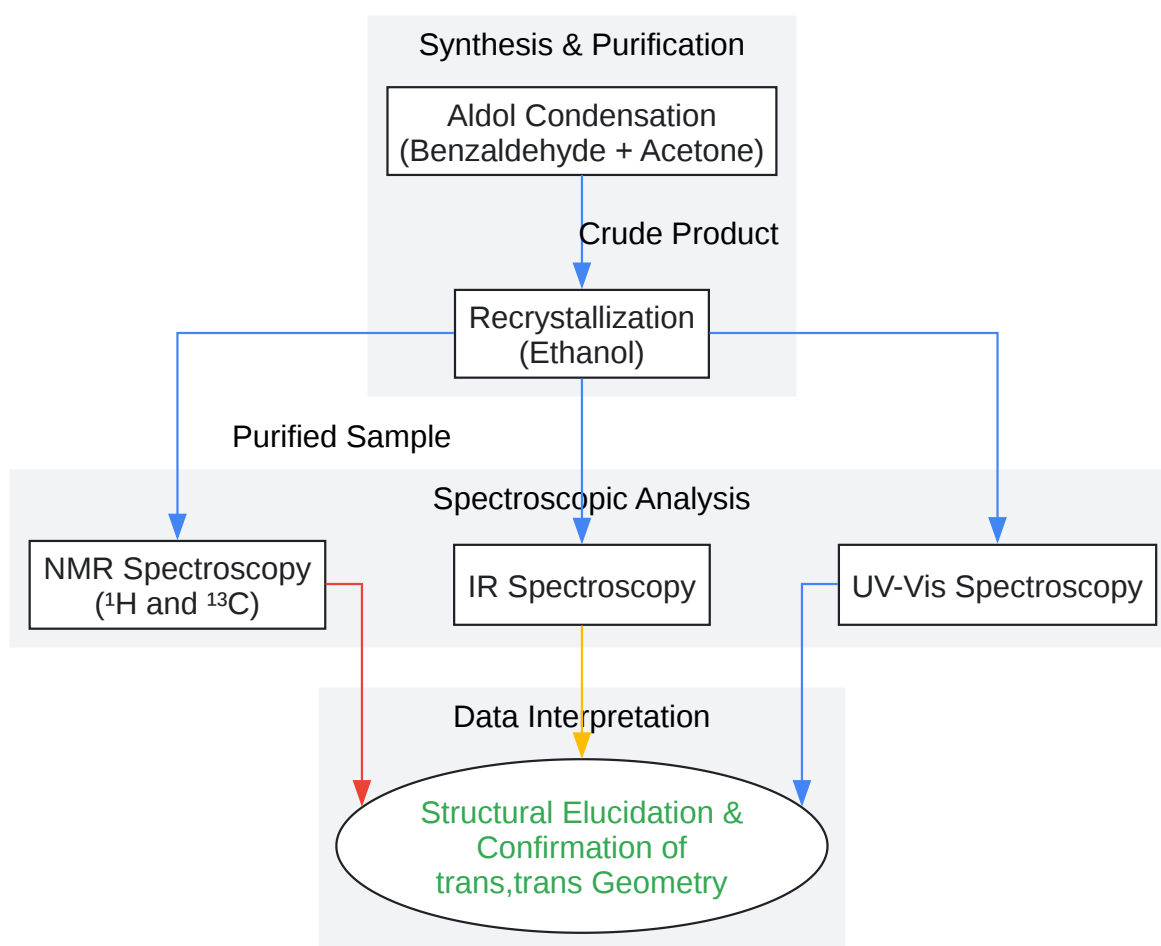
Spectroscopic Analysis

- **NMR Spectroscopy:**
 - A sample of the purified DBA is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl_3).[1]
 - The ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or 400 MHz).
[1][8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- **IR Spectroscopy:**
 - A small amount of the solid DBA is mixed with dry potassium bromide (KBr).[7]
 - The mixture is pressed into a thin, transparent pellet.
 - The IR spectrum is recorded using an FTIR spectrometer. The data is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).
- **UV-Vis Spectroscopy:**
 - A dilute solution of DBA is prepared in a UV-transparent solvent, such as ethanol.

- The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200–600 nm.
- The wavelength of maximum absorbance (λ_{max}) is identified.[4]

Visualization

The logical flow from synthesis to structural confirmation via multiple spectroscopic techniques is a cornerstone of chemical analysis.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of trans,trans-DBA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. aaup.edu [aaup.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of trans,trans-Dibenzylideneacetone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129372#spectroscopic-data-of-trans-trans-dibenzylideneacetone-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com